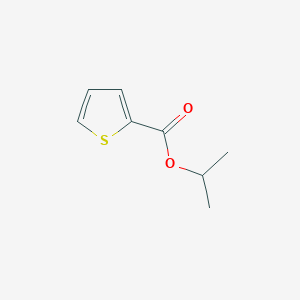
2,3-Dihydro-6-methylginkgetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-6-methylginkgetin is a natural product derived from the leaves of Ginkgo biloba. It is a biflavonoid, which means it consists of two flavonoid molecules linked together. This compound has garnered significant attention in scientific research due to its potential therapeutic properties, particularly in the fields of neurodegenerative diseases and cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6-methylginkgetin typically involves the use of flavonoid precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Ginkgo biloba leaves, followed by purification processes such as chromatography. The extraction process may use solvents like acetone, chloroform, or ethyl acetate to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-6-methylginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the hydroxyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Scientific Research Applications
2,3-Dihydro-6-methylginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of biflavonoid synthesis and reactivity.
Biology: The compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidative properties are explored for use in food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-methylginkgetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Neuroprotection: It inhibits the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease, and modulates signaling pathways involved in neuronal survival.
Anti-inflammatory Effects: The compound suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.
Comparison with Similar Compounds
2,3-Dihydro-6-methylginkgetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Ginkgetin: Another biflavonoid from Ginkgo biloba, known for its anticancer and neuroprotective properties.
Amentoflavone: A biflavonoid found in various plants, with notable anti-inflammatory and antiviral activities.
Bilobetin: A related compound with antioxidant and anti-inflammatory effects.
In comparison, this compound stands out for its potent antioxidative and neuroprotective properties, making it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C33H26O10 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1 |
InChI Key |
ALCMEGWPPBQUES-MHZLTWQESA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)



![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)



![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
